

In-Depth Technical Guide to the Spectroscopic Data of Yukonin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yukocitrine

Cat. No.: B13436255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Yukonin, a C(16)-terpene dilactone. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to Yukonin

Yukonin is a novel C(16)-terpene dilactone that was first isolated from a fungus (*Phialophora* sp.) collected in the Yukon Territory. Its structure was determined through X-ray crystallographic analysis. Preliminary studies have indicated that Yukonin possesses significant biological activity, including the inhibition of various human cancer cell lines and pathogenic fungi, making it a compound of interest for further investigation in drug discovery.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and characterization of natural products. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Yukonin.

Table 1: NMR Spectroscopic Data for Yukonin

Unfortunately, specific ^1H and ^{13}C NMR chemical shift values for Yukonin are not publicly available in the searched literature. The primary publication identifying Yukonin mentions its structural determination by X-ray crystallography, but does not provide detailed NMR data in its abstract.

^1H NMR (Proton)	^{13}C NMR (Carbon)
Data not available	Data not available

Table 2: IR Spectroscopic Data for Yukonin

Detailed Infrared (IR) absorption peaks for Yukonin are not specified in the readily available literature. However, based on its chemical structure as a dilactone, characteristic IR absorptions would be expected.

Functional Group	Expected Absorption Range (cm^{-1})
C=O (Lactone)	1750-1735 (strong)
C-O (Ester)	1250-1000 (strong)
C-H (Aliphatic)	2990-2850 (medium to strong)

Table 3: Mass Spectrometry Data for Yukonin

High-resolution mass spectrometry data is essential for confirming the molecular formula of a compound. While the specific m/z values from the original study are not available, the molecular formula of Yukonin is known.

Parameter	Value
Molecular Formula	$\text{C}_{16}\text{H}_{18}\text{O}_4$
Molecular Weight	274.31 g/mol
Expected $[\text{M}+\text{H}]^+$	~275.1229
Expected $[\text{M}+\text{Na}]^+$	~297.1048

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These represent standard methodologies in the field of natural product chemistry.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

- A few milligrams of purified Yukonin are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range for organic molecules (typically 0-12 ppm).
- ^{13}C NMR: A proton-decoupled carbon experiment is performed. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer experimental time are typically required.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Yukonin.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- **Thin Film:** A small amount of Yukonin is dissolved in a volatile solvent (e.g., chloroform). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
- **KBr Pellet:** A small amount of Yukonin is ground with dry potassium bromide (KBr) powder and pressed into a thin pellet.

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

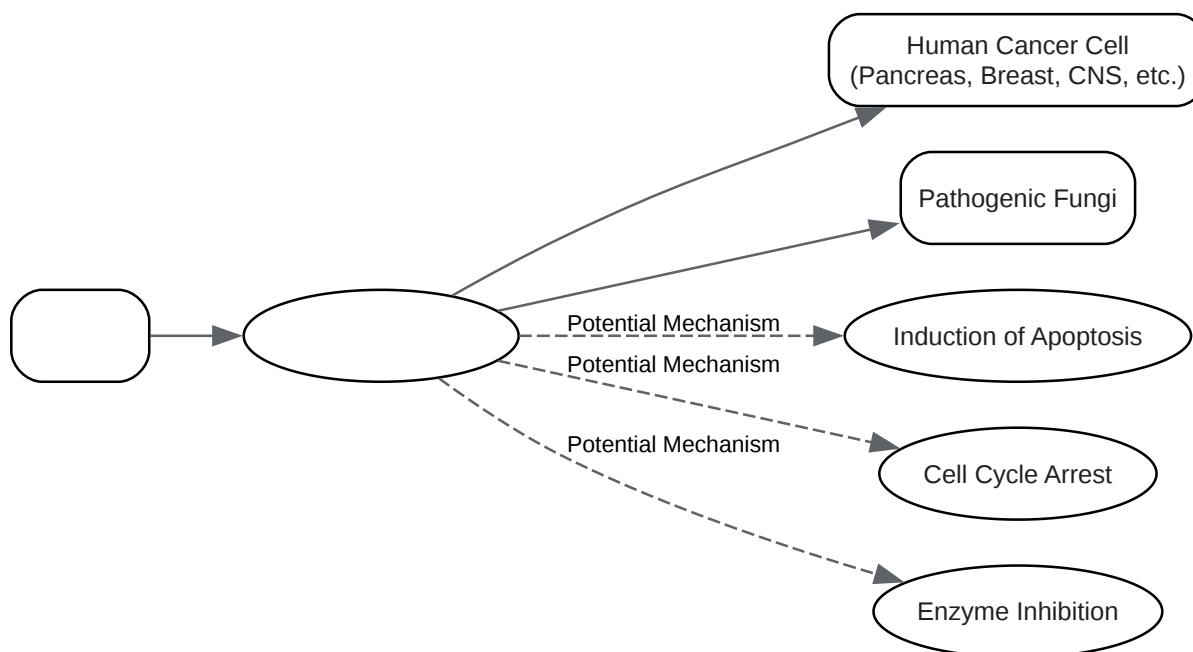
Objective: To determine the exact mass and molecular formula of Yukonin.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation: A dilute solution of Yukonin is prepared in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition: The sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI). The instrument is calibrated to ensure high mass accuracy. Data is acquired in positive or negative ion mode to observe ions such as $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$.

Biological Activity and Potential Signaling Pathways


Yukonin has demonstrated promising biological activity, inhibiting the growth of a range of human cancer cell lines, including pancreas, breast, central nervous system, lung, colon, and prostate cancers. It has also shown activity against pathogenic fungi.^[1] This broad-spectrum anti-proliferative activity suggests that Yukonin may interact with fundamental cellular processes.

While the specific signaling pathways affected by Yukonin have not yet been elucidated, its cytotoxic effects on cancer cells could be mediated through various mechanisms such as:

- **Induction of Apoptosis:** Many natural product-based anticancer agents trigger programmed cell death.

- Cell Cycle Arrest: Inhibition of cell cycle progression is another common mechanism to halt cancer cell proliferation.
- Inhibition of Key Enzymes: Yukonin might target specific enzymes that are crucial for cancer cell survival and growth.

Further research is necessary to identify the precise molecular targets and signaling pathways modulated by Yukonin.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ucl.ac.uk [ucl.ac.uk]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of Yukonin]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13436255#spectroscopic-data-for-yukocitrine-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com